molecular formula C2H4N2O6<br>NO2-OCH2CH2O-NO2<br>C2H4N2O6 B1195984 Ethylene glycol dinitrate CAS No. 628-96-6

Ethylene glycol dinitrate

Cat. No.: B1195984
CAS No.: 628-96-6
M. Wt: 152.06 g/mol
InChI Key: UQXKXGWGFRWILX-UHFFFAOYSA-N
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Description

Ethylene glycol dinitrate (EGDN, C₂H₄N₂O₆) is a nitrate ester explosive widely used in commercial and military applications, including dynamites, propellants, and liquid explosives. Its molecular structure consists of two nitrate ester groups attached to an ethylene glycol backbone . EGDN is a colorless, oily liquid with a boiling point of 114°C and is notable for its high volatility and sensitivity to mechanical stimuli . This article provides a detailed comparison of EGDN with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, explosive performance, toxicity, and environmental behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol dinitrate is synthesized by nitrating ethylene glycol. The process involves adding ethylene glycol to a mixture of nitric acid and sulfuric acid, which is cooled to 0°C . This reaction was first performed by the Belgian chemist Louis Henry in 1870 .

Industrial Production Methods: In industrial settings, this compound is produced by nitrating purified glycol obtained by fractioning the commercial product under reduced pressure. The glycol is gradually added to a mixture of nitric acid and sulfuric acid, maintaining the temperature at around 23°C .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol dinitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Explosive Applications

1.1 Characteristics and Synthesis

EGDN is synthesized by nitrating ethylene glycol, resulting in a compound similar to nitroglycerin but with distinct properties such as lower viscosity and higher volatility. Its ideal oxygen balance allows for complete conversion during decomposition, producing only carbon dioxide, water, and nitrogen gas without residual byproducts .

1.2 Use in Explosives

EGDN has historically been utilized in the manufacture of explosives, particularly dynamite, where it acts as a stabilizer for nitroglycerin. It lowers the freezing point of nitroglycerin, enabling the production of dynamite suitable for colder climates . Furthermore, due to its volatility, EGDN has been used as a taggant in plastic explosives like Semtex to enhance detection capabilities until its replacement by dimethyldinitrobutane in 1995 .

2.1 Vasodilatory Effects

In pharmacology, EGDN acts as a vasodilator similar to other organic nitrates. It is used in treating angina pectoris by dilating blood vessels, which reduces the heart's workload and improves blood flow . The compound's mechanism involves the release of nitric oxide (NO), leading to smooth muscle relaxation.

2.2 Toxicological Considerations

Despite its medicinal benefits, EGDN poses significant toxicity risks. Exposure can cause methemoglobinemia, leading to reduced oxygen transport in the blood, headaches, dizziness, and potentially fatal arrhythmias at high concentrations . Therefore, understanding its dose-response relationship is crucial for safe application.

Environmental Impact

3.1 Detection and Analysis

The environmental persistence of EGDN necessitates reliable detection methods due to its potential contamination from explosive residues. Recent studies have developed analytical methods for determining EGDN levels in environmental samples using advanced chromatographic techniques .

3.2 Remediation Strategies

Addressing contamination involves understanding the degradation pathways of EGDN in various environmental matrices. Research is ongoing to develop effective remediation strategies that minimize the ecological impact while ensuring public safety.

Comparison with Similar Compounds

Physical and Explosive Properties

Table 1: Comparative Properties of Nitrate Esters

Property EGDN NG DEGDN PGDN
Molecular Formula C₂H₄N₂O₆ C₃H₅N₃O₉ C₄H₈N₂O₇ C₃H₆N₂O₆
State at RT Liquid Liquid Liquid Liquid
Boiling Point (°C) 114 160 (decomposes) ~200 (estimated) ~120 (estimated)
Detonation Velocity (m/s) 7,300 7,700 6,500 6,800
Sensitivity High (friction/heat) Very High Moderate Moderate

Key Findings :

  • EGDN’s detonation velocity (7,300 m/s) is slightly lower than NG’s (7,700 m/s) but higher than DEGDN’s (6,500 m/s) due to differences in molecular energy density .
  • DEGDN’s ether linkage reduces volatility and sensitivity compared to EGDN .

Toxicity and Occupational Exposure

Table 2: Toxicity and Exposure Limits

Parameter EGDN NG PGDN
ACGIH TLV-TWA (ppm) 0.05 0.05 0.05
Acute Effects Headache, hypotension, CVD risk Similar to EGDN Similar to EGDN
Chronic Effects Cardiovascular disease (CVD) Strong CVD link Limited evidence

Key Findings :

  • EGDN and NG exhibit cross-tolerance in humans, with shared metabolic pathways involving glutathione-organic nitrate reductase .

Environmental Behavior and Biodegradation

  • Detection : EGDN and NG require sensitive analytical methods (e.g., microextraction followed by GC-MS) due to low environmental concentrations .
  • Biodegradation : Glycol nitrates undergo hydrolytic cleavage of nitrate groups. EGDN degrades faster than DEGDN, which has a more stable ether backbone .

Biological Activity

Ethylene glycol dinitrate (EGDN), with the chemical formula C2_2H4_4N2_2O6_6 and CAS number 628-96-6, is a nitrate ester primarily used in the explosives industry. Its biological activity is significant due to its rapid absorption and metabolism in the body, leading to various physiological effects, particularly on the cardiovascular system. This article delves into the biological activity of EGDN, highlighting its absorption, metabolism, toxicological effects, and case studies.

Absorption and Metabolism

EGDN is readily absorbed through the skin and lungs. Studies have shown that substantial amounts can penetrate human skin, with dermal absorption rates reported between 6.5 to 10 mg/cm²/hour under various conditions . Once absorbed, EGDN undergoes metabolism primarily in the liver and blood, where it is broken down into various metabolites including inorganic nitrite and ethylene glycol mononitrate (EGMN) .

Metabolic Pathway

The metabolic pathway of EGDN involves:

  • Stepwise detachment of nitrate groups : This process leads to the formation of inorganic nitrite and nitrate.
  • Formation of EGMN : EGMN is more stable than EGDN and is further metabolized within the body.
  • Excretion : Approximately 60% of the injected dose is excreted as inorganic nitrate in urine .

Toxicological Effects

EGDN exhibits several toxicological effects, primarily affecting the cardiovascular system.

Acute Effects

  • Vasodilation : EGDN causes vasodilation leading to decreased blood pressure, which can result in headaches, palpitations, and nausea .
  • Methemoglobinemia : High levels of EGDN can interfere with oxygen transport in the blood, leading to methemoglobinemia characterized by cyanosis (blue coloration of skin and lips) and potential respiratory distress .

Chronic Effects

Long-term exposure to EGDN may lead to:

  • Cardiac issues : Increased heart rate, arrhythmias, and chest pain.
  • Anemia : Damage to red blood cells resulting in low blood counts .
  • Potential carcinogenicity : While not conclusively tested for cancer risk in animals, there are concerns regarding its long-term health impacts .

Worker Exposure

A notable study followed a cohort of male workers in an explosives factory over 16 years. The study observed mortality rates and health outcomes related to exposure to EGDN and nitroglycerin. Workers reported symptoms consistent with nitrate exposure including headaches and cardiovascular issues .

Experimental Studies

In experimental settings, rats administered EGDN showed significant decreases in mean blood pressure compared to controls. The studies indicated that EGDN was more potent than its metabolite EGMN in lowering blood pressure . Additionally, biochemical assays revealed alterations in liver enzyme activity post-exposure, suggesting hepatic involvement in its metabolism .

Summary Table of Biological Activity

Parameter Observation
Chemical Formula C2_2H4_4N2_2O6_6
CAS Number 628-96-6
Absorption Rate 6.5 - 10 mg/cm²/hour
Metabolites Inorganic nitrite, EGMN
Acute Effects Headaches, vasodilation, methemoglobinemia
Chronic Effects Anemia, cardiac arrhythmias
Key Studies Mortality study among explosives workers

Q & A

Q. What are the optimal methods for synthesizing and purifying EGDN, and how is purity validated?

Basic Research Focus
EGDN is synthesized via nitration of ethylene glycol using mixed acid (HNO₃/H₂SO₄). Critical parameters include temperature control (<10°C to prevent decomposition) and stoichiometric ratios . Purification involves distillation under reduced pressure or recrystallization. Validation of purity employs gas chromatography-mass spectrometry (GC-MS) to confirm molecular fragments (e.g., m/z 46 for NO₂⁺) and infrared (IR) spectroscopy to identify nitro group vibrations (~1650 cm⁻¹) .

Q. How can Raman spectroscopy and microchip electrophoresis improve EGDN detection in complex matrices?

Advanced Research Focus
Raman spectroscopy enables non-destructive identification of EGDN in dynamite mixtures by targeting its symmetric NO₂ stretch (~1280 cm⁻¹) and avoiding interference from ammonium nitrate . Microchip electrophoresis separates EGDN from co-explosives (e.g., nitroglycerin) in <3 minutes using optimized buffer conditions (pH 9.2, 20 mM borate) and laser-induced fluorescence detection . These methods reduce false positives in forensic analysis .

Q. What are the key challenges in reconciling conflicting exposure limits for EGDN across regulatory agencies?

Advanced Research Focus
NIOSH recommends a 15-minute ceiling of 0.1 mg/m³ (skin designation), while ACGIH sets an 8-hour TWA of 0.05 ppm . Discrepancies arise from differing toxicological models: NIOSH prioritizes acute methemoglobinemia risk, whereas ACGIH accounts for chronic cardiovascular effects. Researchers must design exposure studies using physiologically based pharmacokinetic (PBPK) modeling to harmonize these thresholds .

Q. How do experimental conditions affect EGDN’s stability and decomposition pathways?

Advanced Research Focus
EGDN decomposes exothermically above 50°C, producing NOₓ and formaldehyde. Accelerated aging studies (40–60°C, 75% humidity) reveal hydrolysis as the primary degradation mechanism, with first-order kinetics (k = 1.2 × 10⁻⁴ h⁻¹ at 25°C) . Stabilizers like urea (1–2 wt%) reduce autocatalytic decomposition in propellant formulations .

Q. What methodological approaches are recommended for assessing EGDN’s hematotoxic effects in vitro?

Advanced Research Focus
Human erythrocyte assays under controlled O₂ tension (5% CO₂) quantify methemoglobin formation via UV-Vis spectroscopy (630 nm peak). Co-exposure to ascorbic acid (1 mM) mitigates oxidative stress, providing a baseline for antidote development . Chronic toxicity models use HepG2 cells to evaluate mitochondrial dysfunction (JC-1 staining) and apoptosis (caspase-3 activation) .

Q. How can researchers validate EGDN detection in environmental samples with high interference?

Advanced Research Focus
Solid-phase microextraction (SPME) coupled with GC-MS achieves a detection limit of 0.03 ppm in soil samples by targeting the m/z 76 fragment (CH₂NO₃⁺) . Surface-enhanced Raman spectroscopy (SERS) with gold nanoparticles improves sensitivity to 400 fM in groundwater, overcoming matrix effects from organic acids .

Q. What experimental designs address contradictory data on EGDN’s cardiac toxicity?

Advanced Research Focus
In vivo models (Sprague-Dawley rats) show EGDN-induced arrhythmias at 10 mg/kg (oral), but human epidemiological data are inconclusive. Researchers should combine telemetry (ECG monitoring) with proteomics (troponin-I biomarkers) to resolve species-specific disparities .

Q. What workplace safety protocols minimize dermal EGDN exposure during lab-scale synthesis?

Basic Research Focus
Automated transfer systems reduce manual handling . PPE includes butyl rubber gloves (ASTM D6978-05), Tyvek® suits, and NIOSH-approved APR masks with organic vapor cartridges . Emergency showers and 0.1% NaHCO₃ eye wash stations are mandatory .

Q. How does EGDN interact with nitrocellulose in explosive formulations?

Advanced Research Focus
EGDN plasticizes nitrocellulose (12–20% w/w), reducing glass transition temperature (Tₐ) from 70°C to −20°C. Compatibility studies using differential scanning calorimetry (DSC) show no exothermic activity below 100°C, confirming stability . Detonation velocity (7200 m/s) is optimized at 50:50 EGDN/nitroglycerin ratios .

Q. What are the best practices for EGDN storage to prevent unintended detonation?

Basic Research Focus
Store in amber glass at −20°C under inert gas (Ar). Avoid contact with metals (Cu, Fe) and alkaline substances. Stability is monitored quarterly via HPLC-UV (λ = 210 nm) .

Properties

IUPAC Name

2-nitrooxyethyl nitrate
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InChI

InChI=1S/C2H4N2O6/c5-3(6)9-1-2-10-4(7)8/h1-2H2
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InChI Key

UQXKXGWGFRWILX-UHFFFAOYSA-N
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Canonical SMILES

C(CO[N+](=O)[O-])O[N+](=O)[O-]
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Molecular Formula

O2NOCH2CH2ONO2, Array, C2H4N2O6
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DSSTOX Substance ID

DTXSID6027264
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Molecular Weight

152.06 g/mol
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Physical Description

Ethylene glycol dinitrate is a colorless to yellow, oily odorless liquid with a sweetish taste. Mp: -22 °C; bp: explodes at 114 °C. Density: 1.49 g cm-3. Soluble in water (23.3 g/L H2O) at 25 °C). Very soluble in ethanol and in ether. Used as an explosive ingredient in dynamite along with nitroglycerine. Toxic; can penetrate the skin., Liquid, Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).]; [NIOSH], COLOURLESS-TO-YELLOWISH OILY LIQUID., Colorless to yellow, oily, odorless liquid., Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).]
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Boiling Point

387 °F at 760 mmHg (NIOSH, 2023), 198.5 °C, 114 °C (explodes), 387 °F
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Flash Point

419 °F (NIOSH, 2023), 215 °C (closed cup), 419 °F (closed cup), 419 °F
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Solubility

Insoluble (NIOSH, 2023), Very soluble in ether, ethanol, Soluble in carbon tetrachloride, benzene, toluene, acetone; limited solublity in common alcohols, In water, 0.52%, Soluble in dilute alkali, In water, 6,800 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.5, Insoluble
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Density

1.49 (NIOSH, 2023) - Denser than water; will sink, 1.4918 g/cu cm at 20 °C, Relative density (water = 1): 1.49, 1.49
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Vapor Density

5.25 (Air = 1), Relative vapor density (air = 1): 5.2
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Vapor Pressure

0.05 mmHg (NIOSH, 2023), 0.07 [mmHg], Vapor pressure rises rapidly with temperature. VP= 0.0044 mm Hg at 0 °C, 1.3 mm Hg at 60 °C, 22.0 mm Hg at 100 °C., 0.072 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 7, 0.05 mmHg
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Color/Form

Colorless to yellow, oily ... liquid [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%)].

CAS No.

628-96-6
Record name ETHYLENE GLYCOL DINITRATE
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Melting Point

-8 °F (NIOSH, 2023), -22.3 °C, In the presence of more than slight traces of free acid, ethylene glycol dinitrate is unstable with a melting point of -21 °C., -22 °C, -8 °F
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Record name ETHYLENE GLYCOL DINITRATE
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Record name Ethylene glycol dinitrate
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URL https://www.cdc.gov/niosh/npg/npgd0273.html
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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